molecular formula C34H38KN3O10S2 B12279154 Sulfo-Cyanine3NHSEster

Sulfo-Cyanine3NHSEster

Cat. No.: B12279154
M. Wt: 751.9 g/mol
InChI Key: ZNWGQSGULWNMHO-UHFFFAOYSA-M
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Description

Sulfo-Cyanine3 NHS ester is a water-soluble, amino-reactive dye that is widely used for labeling proteins and peptides in purely aqueous solutions. This compound is particularly useful for proteins with low solubility and those prone to denaturation. It is a sulfonated, hydrophilic, and water-soluble dye, making it ideal for various biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-Cyanine3 NHS ester is synthesized by reacting Cyanine3 with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions .

Industrial Production Methods

In industrial settings, the production of Sulfo-Cyanine3 NHS ester involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cyanine3 NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used for labeling proteins and peptides .

Common Reagents and Conditions

    Reagents: Primary amines, such as those found in proteins and peptides.

    Conditions: The reaction is typically carried out in an aqueous buffer with a pH range of 7.2 to 9.0. .

Major Products

The major product of the reaction between Sulfo-Cyanine3 NHS ester and primary amines is a labeled protein or peptide with a stable amide bond .

Scientific Research Applications

Chemistry

Sulfo-Cyanine3 NHS ester is used in various chemical applications, including the development of fluorescent probes and sensors.

Biology

In biological research, Sulfo-Cyanine3 NHS ester is used for labeling proteins, peptides, and nucleic acids. It is particularly useful in techniques like fluorescence microscopy, flow cytometry, and Western blotting .

Medicine

In medical research, this compound is used for imaging and diagnostic applications. It helps in visualizing cellular and molecular processes in real-time, aiding in the study of diseases and the development of new therapies .

Industry

Sulfo-Cyanine3 NHS ester is also used in the development of diagnostic kits and assays. Its stability and water solubility make it ideal for industrial applications .

Mechanism of Action

Sulfo-Cyanine3 NHS ester exerts its effects through the formation of stable amide bonds with primary amines. This reaction occurs via nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, resulting in the release of N-hydroxysuccinimide and the formation of the labeled product .

Comparison with Similar Compounds

Similar Compounds

    Cy3 NHS ester: A non-sulfonated version of Sulfo-Cyanine3 NHS ester, used for similar applications but with different solubility properties

    Alexa Fluor 546: Another fluorescent dye used for labeling proteins and nucleic acids, known for its high photostability.

    DyLight 549: A dye similar to Cy3, used in various fluorescence-based applications.

Uniqueness

Sulfo-Cyanine3 NHS ester is unique due to its water solubility and ability to label proteins and peptides in purely aqueous solutions. This property makes it particularly useful for labeling proteins with low solubility and those prone to denaturation .

Properties

Molecular Formula

C34H38KN3O10S2

Molecular Weight

751.9 g/mol

IUPAC Name

potassium;(2Z)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate

InChI

InChI=1S/C34H39N3O10S2.K/c1-33(2)24-20-22(48(41,42)43)13-15-26(24)35(5)28(33)10-9-11-29-34(3,4)25-21-23(49(44,45)46)14-16-27(25)36(29)19-8-6-7-12-32(40)47-37-30(38)17-18-31(37)39;/h9-11,13-16,20-21H,6-8,12,17-19H2,1-5H3,(H-,41,42,43,44,45,46);/q;+1/p-1

InChI Key

ZNWGQSGULWNMHO-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]

Origin of Product

United States

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